molecular formula C23H26N4O4S2 B3298453 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897475-01-3

4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3298453
CAS No.: 897475-01-3
M. Wt: 486.6 g/mol
InChI Key: ADWIJPDZTHJVRT-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a piperazine ring linked via a carbonyl group to a benzene substituted with a morpholine-4-sulfonyl moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including anticancer, antimicrobial, and antiviral properties . The methyl group at the 4-position of the benzothiazole may contribute to steric effects and metabolic stability .

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-17-3-2-4-20-21(17)24-23(32-20)26-11-9-25(10-12-26)22(28)18-5-7-19(8-6-18)33(29,30)27-13-15-31-16-14-27/h2-8H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWIJPDZTHJVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperazine ring is then introduced via nucleophilic substitution reactions, and the morpholine sulfonyl group is added through sulfonylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiazole core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups onto the benzothiazole or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine-Benzoyl Motifs

  • N-{6-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (9a)
    This compound replaces the benzothiazole with a pyridin-2-yl group and substitutes the morpholine-sulfonyl with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may alter pharmacokinetics compared to the morpholine-sulfonyl substituent .
  • [4-(6-Bromo-1,3-Benzothiazol-2-yl)-1-Piperazinyl][2-(Ethylsulfonyl)Phenyl]Methanone This analogue features a bromine atom at the 6-position of the benzothiazole and an ethylsulfonyl group instead of morpholine-sulfonyl. The bromine increases molecular weight (MW: 490.41 vs. ~463.56 for the target compound) and may influence halogen bonding in biological systems .

Benzothiazole-Piperazine Derivatives with Varied Substituents

  • 2-[4-(Azepan-1-yl)But-2-yn-1-yl]-1,3-Benzothiazole (BZ5) This compound substitutes the piperazine-carbonyl-morpholine-sulfonyl chain with an aminoacetylenic group linked to azepane. It demonstrated potent antimicrobial activity (MIC: 15.62 µg/mL against S. aureus), highlighting how piperazine replacement impacts bioactivity .
  • The chromenone core and methoxy group contrast with the benzothiazole-methyl motif, illustrating structural flexibility in piperazine-based designs .

Antimicrobial Activity

  • Target Compound: No direct activity data are provided in the evidence, but morpholine-sulfonyl groups are known to enhance solubility and target engagement in kinase inhibitors .
  • Analogues: BZ5 (azepane-substituted): MIC = 15.62 µg/mL against C. albicans .

Anticancer Potential

Piperazine-benzothiazole hybrids in exhibited cytotoxic effects, suggesting the target compound may share this activity . The morpholine-sulfonyl group could modulate kinase inhibition, a mechanism observed in related benzothiazoles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Key Feature
Target Compound Benzothiazole 4-Methyl, morpholine-4-sulfonyl ~463.56 High solubility, H-bonding
9a () Pyridine 3-(Trifluoromethyl)benzoyl ~521.49 Lipophilic, electron-withdrawing
BZ5 () Benzothiazole Azepane-acetylenic ~329.43 Antimicrobial activity
[4-(6-Bromo-...] () Benzothiazole Bromo, ethylsulfonyl 490.41 Halogen bonding potential

Biological Activity

The compound 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core , a piperazine ring , and a morpholine sulfonyl group , which contribute to its unique chemical behavior and biological activity. The presence of these functional groups allows for various interactions with biological macromolecules, making it a candidate for pharmaceutical applications.

Chemical Structure Overview

ComponentDescription
Benzothiazole CoreProvides aromatic stability and potential π-π interactions.
Piperazine RingOffers sites for interaction with enzymes or receptors.
Morpholine Sulfonyl GroupEnhances solubility and potential for biological activity.

The biological activity of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole primarily involves its interaction with specific molecular targets such as enzymes and receptors.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit critical enzymes involved in disease pathways.
  • Receptor Modulation: It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds similar to 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, with findings suggesting strong inhibitory effects comparable to established reference drugs . This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antibacterial Screening: A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The most active compounds demonstrated IC50 values significantly lower than established antibiotics .
  • Enzyme Binding Studies: Compounds with morpholine and piperazine moieties were evaluated for their binding affinity to bovine serum albumin (BSA), indicating potential pharmacological effectiveness .

Comparative Analysis

To highlight the uniqueness of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole, it is beneficial to compare it with similar compounds:

Compound NameAntibacterial ActivityAChE Inhibition
4-methyl-2-{4-[4-(morpholine-4-sulfonyl)...Moderate to StrongStrong
2-AminobenzothiazoleWeakModerate
Morpholine Sulfonic AcidWeakWeak

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

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